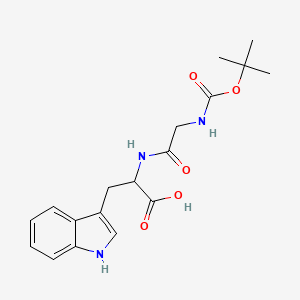

N-(tert-Butoxycarbonyl)glycyltryptophan

描述

N-(tert-Butoxycarbonyl)glycyltryptophan is a synthetic compound used primarily in peptide synthesis. It is composed of a glycine residue linked to a tryptophan residue, with the amino group of glycine protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial in peptide synthesis as it prevents unwanted side reactions.

作用机制

Target of Action

NSC341355, also known as DTXSID50319179 or N-(tert-Butoxycarbonyl)glycyltryptophan, is a novel small molecule inhibitor with potent anti-tumor activity against triple-negative breast cancer (TNBC) cells .

Mode of Action

It has been observed that nsc341355 reduces the proliferation of tnbc cells through the induction of apoptosis . This suggests that NSC341355 may interact with its targets to disrupt cell cycle progression and promote programmed cell death.

Biochemical Pathways

Proteomic and gene array analysis implicated a myriad of canonical signaling pathways including cell death, and cell survival

Pharmacokinetics

Pharmacokinetic studies are crucial in understanding the bioavailability of a drug and its distribution within the body

Result of Action

NSC341355 has been observed to reduce the proliferation of TNBC cells and induce apoptotic cell death . It also impaired TNBC cell migration and invasion via expression reduction of the epithelial-to-mesenchymal transition (EMT) markers . These results suggest that NSC341355 may exhibit anti-tumor activity in TNBC cells.

Action Environment

Environmental factors can significantly impact the effectiveness of a drug and its interaction with its target

准备方法

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis begins with glycine and tryptophan.

Protection of Glycine: Glycine is first protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile. This forms N-(tert-butoxycarbonyl)glycine.

Coupling Reaction: The protected glycine is then coupled with tryptophan using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of N-(tert-Butoxycarbonyl)glycyltryptophan follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Using large reactors to handle the reagents and solvents.

Purification: Employing techniques like crystallization, chromatography, or recrystallization to purify the final product.

Quality Control: Ensuring the product meets the required purity standards through analytical methods such as HPLC and NMR spectroscopy.

化学反应分析

Types of Reactions

Deprotection: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents like dichloromethane or ethyl acetate.

Coupling Reactions: It can undergo further peptide coupling reactions to form longer peptide chains.

Oxidation and Reduction: The tryptophan residue can participate in oxidation and reduction reactions, although these are less common in synthetic applications.

Common Reagents and Conditions

Deprotection: TFA in dichloromethane, HCl in ethyl acetate.

Coupling: DCC or DIC with HOBt or NHS in solvents like DMF or acetonitrile.

Major Products

Deprotected Glycyltryptophan: After deprotection, the major product is glycyltryptophan, which can be further used in peptide synthesis.

Extended Peptides: When used in coupling reactions, it forms longer peptide chains.

科学研究应用

Chemistry

Peptide Synthesis: Used as an intermediate in the synthesis of peptides and proteins.

Protecting Group Chemistry: Studied for its role in protecting amino groups during synthesis.

Biology

Protein Engineering: Utilized in the design and synthesis of novel proteins and enzymes.

Bioconjugation: Employed in attaching peptides to other biomolecules for research purposes.

Medicine

Drug Development: Investigated for its potential in developing peptide-based therapeutics.

Diagnostic Tools: Used in the synthesis of peptide probes for diagnostic applications.

Industry

Biotechnology: Applied in the production of synthetic peptides for various industrial applications.

Pharmaceuticals: Used in the large-scale synthesis of peptide drugs.

相似化合物的比较

Similar Compounds

N-(tert-Butoxycarbonyl)glycine: Similar in structure but lacks the tryptophan residue.

N-(tert-Butoxycarbonyl)tryptophan: Contains the Boc-protected tryptophan but lacks the glycine residue.

N-(tert-Butoxycarbonyl)glycylphenylalanine: Similar peptide with phenylalanine instead of tryptophan.

Uniqueness

N-(tert-Butoxycarbonyl)glycyltryptophan is unique due to the presence of both glycine and tryptophan residues, making it a versatile intermediate in peptide synthesis. The Boc group provides stability during synthesis, and the tryptophan residue offers unique chemical properties due to its indole side chain.

This compound’s versatility and stability make it a valuable tool in various fields, from basic research to industrial applications.

生物活性

N-(tert-Butoxycarbonyl)glycyltryptophan (Boc-Gly-Trp) is a derivative of the amino acid tryptophan, which has garnered attention in biochemical research due to its potential biological activities. This article explores the biological activity of Boc-Gly-Trp, focusing on its synthesis, applications, and relevant research findings.

Boc-Gly-Trp is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen of the tryptophan residue. This modification enhances the stability and solubility of the compound, facilitating its use in peptide synthesis. The molecular formula for Boc-Gly-Trp is with a molecular weight of 304.35 g/mol .

The synthesis of Boc-Gly-Trp typically involves solid-phase peptide synthesis (SPPS), where the Boc group serves as a protective group that can be easily removed under mild acidic conditions. This method allows for the sequential addition of amino acids to form peptides with high purity and yield .

Biological Activity

The biological activity of Boc-Gly-Trp has been investigated in various contexts, including its role in modulating physiological responses and its potential therapeutic applications.

1. Antioxidant Activity

Research indicates that tryptophan derivatives, including Boc-Gly-Trp, exhibit antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that tryptophan derivatives could inhibit lipid peroxidation, suggesting their potential as protective agents against oxidative damage in biological systems .

2. Neuroprotective Effects

Tryptophan and its derivatives are known to influence neurotransmitter synthesis, particularly serotonin. Boc-Gly-Trp may enhance serotonin levels in the brain, contributing to mood regulation and neuroprotection. Preliminary studies suggest that tryptophan derivatives can mitigate neurodegenerative processes by reducing inflammation and promoting neuronal survival .

3. Antimicrobial Properties

Some research has indicated that tryptophan derivatives possess antimicrobial activity. Boc-Gly-Trp has shown effectiveness against certain bacterial strains, potentially due to its ability to disrupt bacterial membranes or inhibit essential metabolic processes . Further studies are needed to elucidate the specific mechanisms involved.

Research Findings and Case Studies

Several case studies have highlighted the biological significance of Boc-Gly-Trp:

-

Case Study 1: Neuroprotection in Animal Models

In an animal model of neurodegeneration, administration of Boc-Gly-Trp resulted in significant improvements in cognitive function and reduced neuronal loss compared to control groups. The compound appeared to enhance synaptic plasticity and reduce inflammatory markers associated with neurodegeneration . -

Case Study 2: Antioxidant Efficacy

A controlled study assessed the antioxidant capacity of Boc-Gly-Trp in vitro. The results indicated that this compound effectively reduced oxidative stress markers in cultured neuronal cells, supporting its potential use as a neuroprotective agent .

Data Table: Comparative Biological Activities of Tryptophan Derivatives

| Compound | Antioxidant Activity | Neuroprotective Effects | Antimicrobial Activity |

|---|---|---|---|

| This compound (Boc-Gly-Trp) | Moderate | Significant | Moderate |

| L-Tryptophan | High | Moderate | Low |

| Benzotript | Low | High | High |

属性

IUPAC Name |

3-(1H-indol-3-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O5/c1-18(2,3)26-17(25)20-10-15(22)21-14(16(23)24)8-11-9-19-13-7-5-4-6-12(11)13/h4-7,9,14,19H,8,10H2,1-3H3,(H,20,25)(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPLZGOCZPJKHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50319179 | |

| Record name | N-(tert-Butoxycarbonyl)glycyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50319179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78700-53-5 | |

| Record name | NSC341355 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(tert-Butoxycarbonyl)glycyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50319179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。